6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-pyrrolidin-1-ylsulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c15-13-6-3-10-9-11(4-5-12(10)18-13)19(16,17)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXDFNCKZKHER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one derivatives with pyrrolidine and sulfonyl chloride. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chromen-2-one core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated chromen-2-one derivatives.
Scientific Research Applications
6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chromen-2-one core may also interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry.
Indole derivatives: Compounds with a wide range of biological and clinical applications.
Uniqueness: 6-(pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one is unique due to the combination of the chromen-2-one core and the pyrrolidin-1-ylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
6-(Pyrrolidin-1-ylsulfonyl)-2H-chromen-2-one is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of sulfonamide-based compounds, known for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of chromenone derivatives with pyrrolidine sulfonamide. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Evaluation
Recent studies have evaluated the biological activity of this compound, particularly its inhibitory effects on various enzymes and its potential therapeutic applications. The following sections detail specific findings from research studies.
Enzyme Inhibition Studies
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Caspase Inhibition : A study focused on isatin-sulfonamide derivatives, including compounds similar to this compound, demonstrated significant inhibition of caspase-3 and caspase-7, enzymes critical in apoptosis. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against these targets .
Compound IC50 (nM) Target Enzyme 20d 25 Caspase-3 20e 30 Caspase-7 - Antimicrobial Activity : Another study highlighted the antimicrobial properties of sulfonamide derivatives, including those with pyrrolidine substituents. Compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing synergistic effects when combined with standard antibiotics .
Antidiabetic Activity
This compound has also been investigated for its antidiabetic potential. A related compound was shown to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which could lead to lower postprandial glucose levels. This suggests that derivatives like this compound may contribute to managing type 2 diabetes .
Case Studies
Several case studies have documented the clinical relevance of compounds within this chemical class:
- Case Study 1 : A clinical trial assessed the efficacy of a related sulfonamide derivative in patients with type 2 diabetes. The study measured changes in glycemic control markers over a 12-week period, demonstrating significant improvements compared to placebo .
- Case Study 2 : Another study explored the safety and tolerability of a similar compound in patients undergoing treatment for chronic inflammation. The results indicated a favorable safety profile with notable reductions in inflammatory markers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pyrrolidine Ring : Enhances interaction with enzyme active sites.
- Sulfonamide Group : Contributes to binding affinity through hydrogen bonding.
Studies focusing on SAR have shown that modifications at various positions on the chromenone core can significantly impact biological activity, leading to optimized compounds for specific therapeutic targets .
Q & A
Q. How is time-resolved fluorescence spectroscopy applied to study this compound’s photophysical properties?
- Methodological Answer : Use a picosecond-pulsed laser (e.g., 355 nm excitation) and time-correlated single-photon counting (TCSPC) to measure fluorescence lifetimes. Fit decay curves to multi-exponential models (e.g., τ = 1–5 ns for coumarins). Solvent polarity effects on Stokes shift and quantum yield reveal intramolecular charge transfer (ICT) behavior, critical for sensor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
